Ethyl-d5-phosphonic Dichloride
Description
Systematic International Union of Pure and Applied Chemistry Name and Alternative Chemical Designations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for organophosphorus chemistry with specific designation for isotopic substitution. The primary International Union of Pure and Applied Chemistry name for this compound reflects the presence of five deuterium atoms substituting the hydrogen atoms in the ethyl group attached to the phosphorus center.
The compound is registered under Chemical Abstracts Service number 1346598-24-0, which serves as its unique chemical identifier in scientific databases and regulatory documentation. Alternative chemical designations include ethyl-d5-phosphonic acid dichloride, ethyl-d5-phosphonyl dichloride, and dichloro(ethyl-d5)phosphine oxide, each reflecting different aspects of the molecular structure and bonding characteristics.
The systematic naming convention emphasizes the deuterium substitution pattern, where the prefix "d5" indicates the complete replacement of five hydrogen atoms with deuterium isotopes within the ethyl substituent. This nomenclature follows International Union of Pure and Applied Chemistry guidelines for isotopic labeling, ensuring clear identification of the specific deuteration pattern within the molecular framework.
Molecular Formula and Isotopic Labeling Pattern Analysis
The molecular formula of this compound is represented as C₂D₅Cl₂OP, reflecting the complete deuterium substitution within the ethyl group while maintaining the core phosphonic dichloride functionality. This isotopic labeling pattern results in a molecular weight of 151.97 atomic mass units, representing an increase of approximately 5.04 atomic mass units compared to the non-deuterated analog.
| Parameter | This compound | Non-deuterated Analog |
|---|---|---|
| Molecular Formula | C₂D₅Cl₂OP | C₂H₅Cl₂OP |
| Molecular Weight | 151.97 amu | 146.93 amu |
| Isotopic Mass Difference | +5.04 amu | Reference |
| Deuterium Content | 5 atoms | 0 atoms |
The deuterium labeling follows a complete substitution pattern within the ethyl group, where all five hydrogen atoms are replaced with deuterium isotopes. This comprehensive labeling strategy provides maximal isotopic enrichment for analytical applications while maintaining the chemical reactivity patterns characteristic of the phosphonic dichloride functional group.
The isotopic composition creates distinct spectroscopic signatures that enable precise tracking of the compound in complex reaction mixtures and metabolic studies. The deuterium atoms exhibit different vibrational frequencies compared to hydrogen, resulting in characteristic shifts in infrared spectroscopy and nuclear magnetic resonance spectroscopy that facilitate unambiguous identification and quantification.
Crystal Structure and Conformational Stability Studies
The crystalline properties of this compound reflect the influence of deuterium substitution on intermolecular interactions and molecular packing arrangements. The compound typically exists as a powder under standard conditions, with physical properties that are subtly modified by the isotopic substitution pattern. The increased mass of deuterium atoms affects the vibrational modes and rotational dynamics of the ethyl substituent, potentially influencing crystal packing efficiency and thermal stability characteristics.
Conformational analysis reveals that the deuterated ethyl group maintains similar rotational barriers and preferred conformations as the non-deuterated version, with minor modifications arising from the altered zero-point vibrational energies associated with carbon-deuterium bonds. The phosphorus center retains its tetrahedral geometry with the two chlorine atoms, oxygen atom, and ethyl-d5 group occupying the four coordination positions.
The storage requirements for this compound include refrigeration at 2-8°C with protection from air and light, indicating sensitivity to oxidation and photodegradation processes. These storage conditions suggest that the crystal structure may be susceptible to environmental factors that could affect the stability of the phosphorus-chlorine bonds and the integrity of the deuterium labeling pattern.
Solubility characteristics demonstrate compatibility with chloroform, dichloromethane, and dimethyl sulfoxide, indicating favorable interactions between the deuterated compound and polar aprotic solvents. This solubility profile supports the use of the compound in synthetic applications where these solvents are commonly employed for organophosphorus chemistry.
Comparative Analysis with Non-deuterated Ethylphosphonic Dichloride
The structural comparison between this compound and its non-deuterated counterpart reveals both similarities and distinct differences arising from isotopic substitution effects. Ethylphosphonic dichloride, with Chemical Abstracts Service number 1066-50-8, serves as the reference compound for evaluating the impact of deuterium labeling on molecular properties.
| Property | This compound | Ethylphosphonic Dichloride |
|---|---|---|
| Chemical Abstracts Service Number | 1346598-24-0 | 1066-50-8 |
| Molecular Weight | 151.97 amu | 146.93 amu |
| Physical State | Powder | Liquid |
| Density | Not specified | 1.376 g/mL at 25°C |
| Boiling Point | Not specified | 71-72°C at 12 mmHg |
| Refractive Index | Not specified | 1.465 |
The non-deuterated ethylphosphonic dichloride exhibits liquid properties at room temperature with a density of 1.376 grams per milliliter at 25°C and a boiling point of 71-72°C under reduced pressure conditions. In contrast, the deuterated analog is described as a powder, suggesting that the isotopic substitution may influence the intermolecular forces and phase behavior of the compound.
The spectroscopic properties of the two compounds show characteristic differences in vibrational frequencies, particularly in the carbon-hydrogen stretching region where carbon-deuterium bonds appear at lower frequencies due to the increased mass of deuterium. These spectroscopic distinctions make the deuterated compound particularly valuable for mechanistic studies and reaction monitoring applications.
Both compounds share similar synthetic utility in organophosphorus chemistry, with the non-deuterated version finding applications in the preparation of ethylphosphonic diisocyanate and various ethylphosphonate esters. The deuterated analog specifically serves in the synthesis of cellulose phosphinates for fireproofing applications, where the isotopic labeling facilitates analytical characterization and quality control processes.
The purity specifications differ slightly between the two compounds, with this compound typically available at 98% purity and the non-deuterated version offered at various purity levels ranging from 95% to 98%. These purity differences reflect the specialized nature of the deuterated compound and the additional purification steps required to maintain isotopic integrity during synthesis and handling.
Properties
CAS No. |
1346598-24-0 |
|---|---|
Molecular Formula |
C2H5Cl2OP |
Molecular Weight |
151.965 |
IUPAC Name |
1,1,1,2,2-pentadeuterio-2-dichlorophosphorylethane |
InChI |
InChI=1S/C2H5Cl2OP/c1-2-6(3,4)5/h2H2,1H3/i1D3,2D2 |
InChI Key |
OWGJXSYVHQEVHS-ZBJDZAJPSA-N |
SMILES |
CCP(=O)(Cl)Cl |
Synonyms |
Ethyl-d5-phosphonic Acid Dichloride; Ethyl-d5-phosphonyl Dichloride; Dichloro(ethyl-d5)phosphine Oxide; |
Origin of Product |
United States |
Preparation Methods
Deuterated Ethanol and Phosphorus Trichloride Route
The most widely cited method involves reacting deuterated ethanol (C₂D₅OH) with phosphorus trichloride (PCl₃). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ethanol is replaced by chlorine, forming the phosphonic dichloride:
Reaction Conditions :
-
Temperature : 0–25°C during initial mixing to control exothermicity.
-
Solvent : Anhydrous methylene chloride or diethyl ether to sequester HCl.
-
Stoichiometry : A 1:1 molar ratio of C₂D₅OH to PCl₃ ensures complete conversion.
Deuteration of Ethanol :
Deuterated ethanol is synthesized via acid-catalyzed H/D exchange using D₂O. Prolonged reflux with sulfuric acid as a catalyst achieves >99% deuteration at the α- and β-positions.
Yield and Purity :
Distillation under reduced pressure (56–60°C at 12 mmHg) yields 80–85% pure product, with residual PCl₃ removed via cold trapping.
Aluminum Chloride-Catalyzed Reaction with Deuterated Ethyl Chloride
Adapted from alkyl-thiono-phosphonic dichloride syntheses, this method employs deuterated ethyl chloride (C₂D₅Cl), phosphorus trichloride, and aluminum chloride (AlCl₃) to form a reactive intermediate:
Key Steps :
-
Complex Formation : C₂D₅Cl is introduced to a PCl₃-AlCl₃ mixture at 0–25°C, forming a Clay-Kinnear-Perren complex.
-
Thermal Decomposition : Heating the complex to 190–220°C under vacuum distills the product:
Advantages :
Chlorination of Deuterated Ethyl Phosphonic Acid
A two-step approach involves synthesizing deuterated ethyl phosphonic acid (C₂D₅PO(OH)₂) followed by chlorination:
Step 1: Phosphorylation of Deuterated Ethanol
Step 2: Chlorination with Thionyl Chloride
Optimization :
-
Catalyst : Pyridine (10 mol%) accelerates chlorination.
-
Purity : Recrystallization from hexane removes residual SOCl₂.
Comparative Analysis of Methods
Reaction Mechanism and Kinetics
The ethanol-PCl₃ route follows a two-stage mechanism:
-
Initial Substitution :
-
Rearrangement :
Kinetic Studies :
Chemical Reactions Analysis
Ethyl-d5-phosphonic dichloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form ethyl-d5-phosphonic acid and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding phosphonates.
Oxidation and Reduction: Can be oxidized to form phosphonic acids or reduced to form phosphines under specific conditions
Common reagents used in these reactions include water, alcohols, amines, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl-d5-phosphonic dichloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Employed in the study of enzyme mechanisms and as a labeling reagent in proteomics research.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active phosphonates.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl-d5-phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of phosphonate esters or acids. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biological molecules, thereby modifying their activity. The specific molecular targets and pathways involved depend on the context of its use, such as in enzyme inhibition studies or chemical synthesis .
Comparison with Similar Compounds
Structural and Functional Differences
- Deuterium Substitution : this compound exhibits isotopic differences compared to Ethylphosphonic Dichloride. Deuterium substitution increases molecular mass and may slightly alter physical properties (e.g., higher boiling point and density) .
- Phosphonous vs. Phosphonic Dichlorides: Ethylphosphonous Dichloride (CAS 1498-40-4) has a lower oxidation state (P³⁺) compared to Ethylphosphonic Dichloride (P⁵⁺), leading to distinct reactivity in nucleophilic substitutions and redox reactions .
- Thiophosphonic vs. Phosphonic Groups : Phenylthiophosphonic Dichloride (C₆H₅Cl₂PS) replaces oxygen with sulfur in the phosphorus center, enhancing stability against hydrolysis and altering ligand-binding properties .
- Ester Derivatives: Methyl Methylphosphonochloridate (CAS 1066-52-0) includes an ester group, making it more reactive in esterification and transesterification reactions compared to non-esterified dichlorides .
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethyl-d5-phosphonic Dichloride, and how is its isotopic purity validated?
Answer:
this compound is synthesized via nucleophilic substitution reactions, where deuterated ethanol (C2D5OH) reacts with phosphorus trichloride (PCl3) under anhydrous conditions. The reaction typically proceeds in a stepwise manner, with intermediate formation of ethyl-d5-phosphonic acid followed by chlorination using thionyl chloride (SOCl2) . Isotopic purity (≥99% deuterium incorporation) is validated using NMR spectroscopy (¹H and ²H NMR) to confirm the absence of non-deuterated protons and gas chromatography-mass spectrometry (GC-MS) to assess isotopic enrichment .
Basic: What analytical techniques are critical for assessing the purity and structural integrity of this compound?
Answer:
Key techniques include:
- FTIR Spectroscopy : To confirm the presence of P=O (~1250 cm⁻¹) and P-Cl (~580 cm⁻¹) bonds .
- GC-MS : For quantification of deuterium enrichment and detection of volatile impurities (e.g., residual solvents like dichloromethane) .
- 31P NMR : To verify the absence of hydrolyzed byproducts (e.g., phosphonic acids) and monitor reaction progress .
Advanced: How does the isotopic labeling (d5) influence the compound’s reactivity in organophosphorus synthesis?
Answer:
Deuterium substitution alters reaction kinetics due to the kinetic isotope effect (KIE) , particularly in proton/deuteron transfer steps. For example:
- In hydrolysis studies, the d5-labeled compound exhibits a slower hydrolysis rate compared to non-deuterated analogs, as C-D bonds have higher bond dissociation energy than C-H bonds.
- Isotopic labeling also affects NMR relaxation times , requiring adjusted acquisition parameters for accurate spectral analysis .
Contradictory data on reaction rates should be resolved by standardizing experimental conditions (e.g., temperature, solvent) and using deuterium-specific calibration curves .
Advanced: What are the degradation pathways of this compound under environmental conditions, and how are these pathways studied?
Answer:
Degradation occurs via:
- Hydrolysis : In aqueous media, forming ethyl-d5-phosphonic acid and HCl. Rate constants are determined using pH-stat titration and monitored via ion chromatography for chloride release .
- Photodegradation : UV exposure (254 nm) generates phosphorous oxychloride (POCl3) and deuterated hydrocarbons, analyzed via headspace GC-MS .
Contradictions in degradation half-lives (e.g., humidity vs. dry conditions) require controlled accelerated aging studies with real-time FTIR and mass loss measurements .
Advanced: How should researchers address discrepancies in stability data for this compound across studies?
Answer:
Methodological inconsistencies often arise from:
- Storage Conditions : Variations in humidity (e.g., 30% vs. 60% RH) significantly impact hydrolysis rates. Standardize storage in desiccators with anhydrous CaCl2 .
- Analytical Sensitivity : Use high-resolution mass spectrometry (HRMS) instead of GC-MS for low-abundance degradation products.
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to isolate variables (temperature, solvent purity) causing discrepancies .
Advanced: What safety protocols are essential for handling this compound, given its hazardous decomposition products?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
